

Introduction: Beyond Scent - Deconstructing Bioactivity in the Digital Age

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Compound of Interest

Compound Name: Citronellyl phenylacetate

Cat. No.: B1605456

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Citronellyl phenylacetate is a widely utilized ester in the fragrance and flavor industries, prized for its smooth, rosy, and sweet aromatic profile.[1][2] While its primary application is organoleptic, every chemical compound introduced to consumers possesses a spectrum of potential biological interactions. Understanding these interactions is paramount for safety assessment, mechanistic insight, and exploring novel applications. Traditional wet-lab screening, while indispensable, can be resource-intensive. In-silico modeling offers a powerful, predictive framework to investigate the molecular interactions of compounds like **citronellyl phenylacetate** with biological systems, providing a cost-effective and ethically sound approach to generate testable hypotheses.[3]

This guide provides a comprehensive, technically-grounded walkthrough of the in-silico methodologies used to characterize the potential bioactivity of **citronellyl phenylacetate**. We will move beyond a simple listing of steps to explain the causality behind experimental choices, emphasizing a self-validating workflow. This document will serve as a practical manual for researchers aiming to dissect the interactions of small molecules with protein targets, from initial binding prediction to assessing dynamic stability and pharmacokinetic profiles.

Section 1: Physicochemical Profile of the Ligand

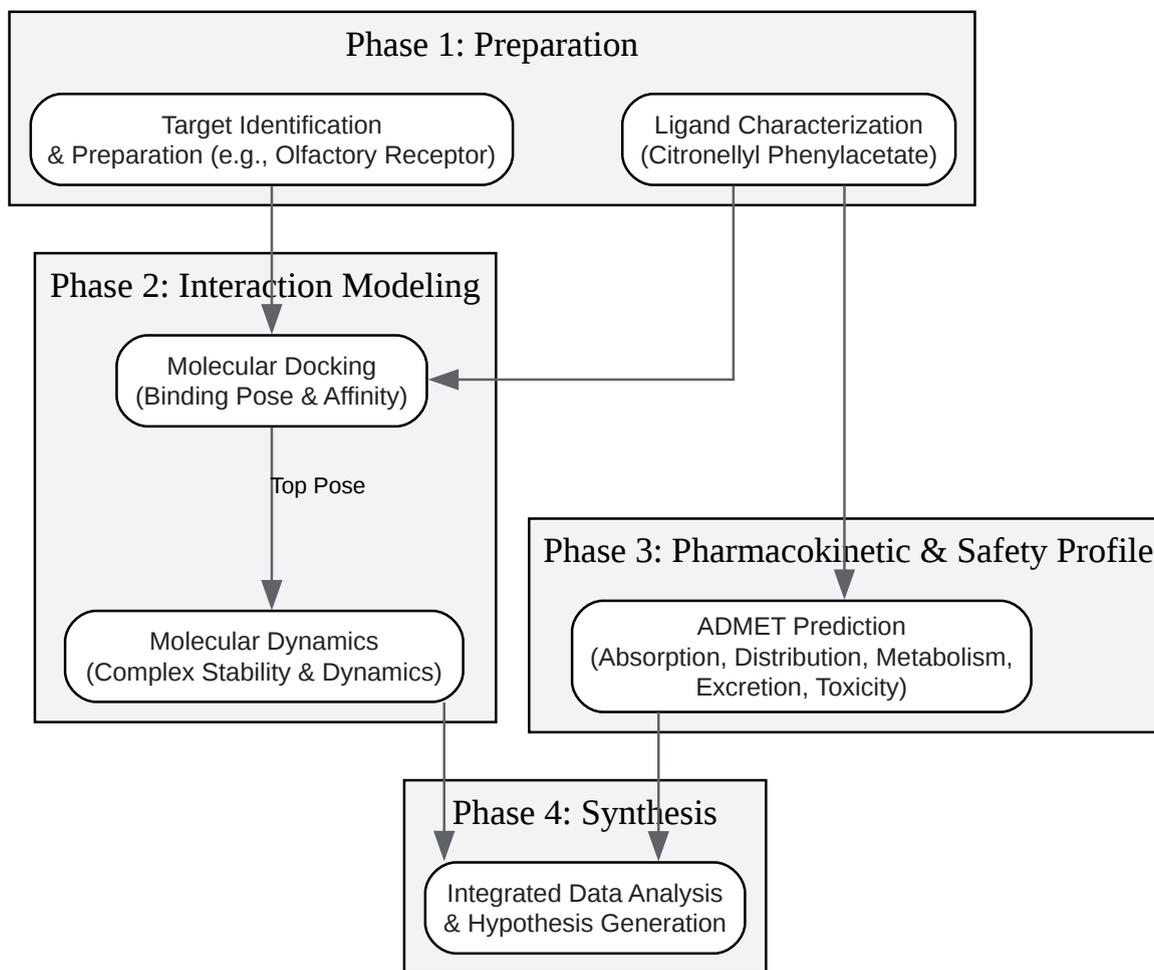
Before any computational analysis, a thorough understanding of the molecule of interest is essential. **Citronellyl phenylacetate** (CPA) is an ester formed from citronellol and phenylacetic acid. Its key properties, sourced from authoritative chemical databases, are summarized below. [4][5][6]

Property	Value	Source
IUPAC Name	3,7-dimethyloct-6-enyl 2-phenylacetate	PubChem[4]
CAS Number	139-70-8	The Good Scents Company[2]
Molecular Formula	C18H26O2	PubChem[4]
Molecular Weight	274.4 g/mol	PubChem[4]
SMILES	<chem>CC(CCC=C(C)C)CCOC(=O)C</chem> <chem>C1=CC=CC=C1</chem>	BOC Sciences[6]
XLogP3	5.4	PubChem[4]
Topological Polar Surface Area	26.3 Å ²	PubChem[4]
Rotatable Bond Count	9	ECHEMI[5]

These parameters are not merely descriptive; they are the foundational inputs for subsequent modeling. The high XLogP3 value, for instance, suggests significant lipophilicity, which has implications for membrane permeability and potential hydrophobic interactions with protein targets.

Section 2: The In-Silico Modeling Workflow: A Strategic Overview

The in-silico investigation of a small molecule is a multi-stage process designed to build a comprehensive picture of its potential bioactivity. Each stage informs the next, creating a logical cascade from broad screening to detailed dynamic analysis. This integrated approach, combining molecular docking, molecular dynamics, and ADMET profiling, ensures a robust evaluation.[3][7]



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Caption: Overall in-silico workflow from preparation to analysis.

Section 3: Molecular Docking - Predicting the Initial "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] It functions as a computational "screening" to identify plausible binding modes and rank-order potential interactions based on scoring functions, which estimate the free energy of binding.

Authoritative Grounding: The Choice of Target

For a fragrance molecule like CPA, a logical primary target class is the human Olfactory Receptors (hORs). However, many fragrance molecules are also investigated for their potential to cause skin sensitization through off-target interactions, such as binding to Human Leukocyte Antigen (HLA) molecules.[9] For this guide, we will proceed with a hypothetical hOR as our target to illustrate the core protocol. The principles described are transferable to any protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking **Citronellyl Phenylacetate** into a prepared receptor structure using the widely adopted AutoDock Vina software.[8][10]

1. Ligand Preparation:

- Objective: To obtain a 3D structure of CPA and convert it into the required PDBQT format, which includes atomic charges and rotatable bond information.
- Step 1: Download the 3D conformer of **Citronellyl Phenylacetate** (CID 8767) from the PubChem database in SDF format.[4]
- Step 2: Use a molecular editing tool like Open Babel to convert the SDF file to PDB format. This step is crucial for compatibility with molecular modeling suites.
- Step 3: Load the PDB file into AutoDock Tools (ADT). ADT will automatically compute Gasteiger charges and identify the rotatable bonds, which are critical for flexible ligand docking.
- Step 4: Save the processed ligand as CPA.pdbqt.

2. Receptor Preparation:

- Objective: To clean a protein structure from the Protein Data Bank (PDB) and prepare it for docking.
- Step 1: Download the crystal structure of the target receptor (e.g., a representative hOR model) from the RCSB PDB.
- Step 2: Using a visualization tool like PyMOL or ChimeraX, remove all non-essential molecules, including water, ions, and any co-crystallized ligands. This ensures the docking simulation focuses only on the protein-ligand interaction of interest.
- Step 3: Load the cleaned receptor PDB file into ADT.

- Step 4: Add polar hydrogens and compute Gasteiger charges for the protein. This step is vital for accurately modeling electrostatic interactions.
- Step 5: Save the processed receptor as receptor.pdbqt.

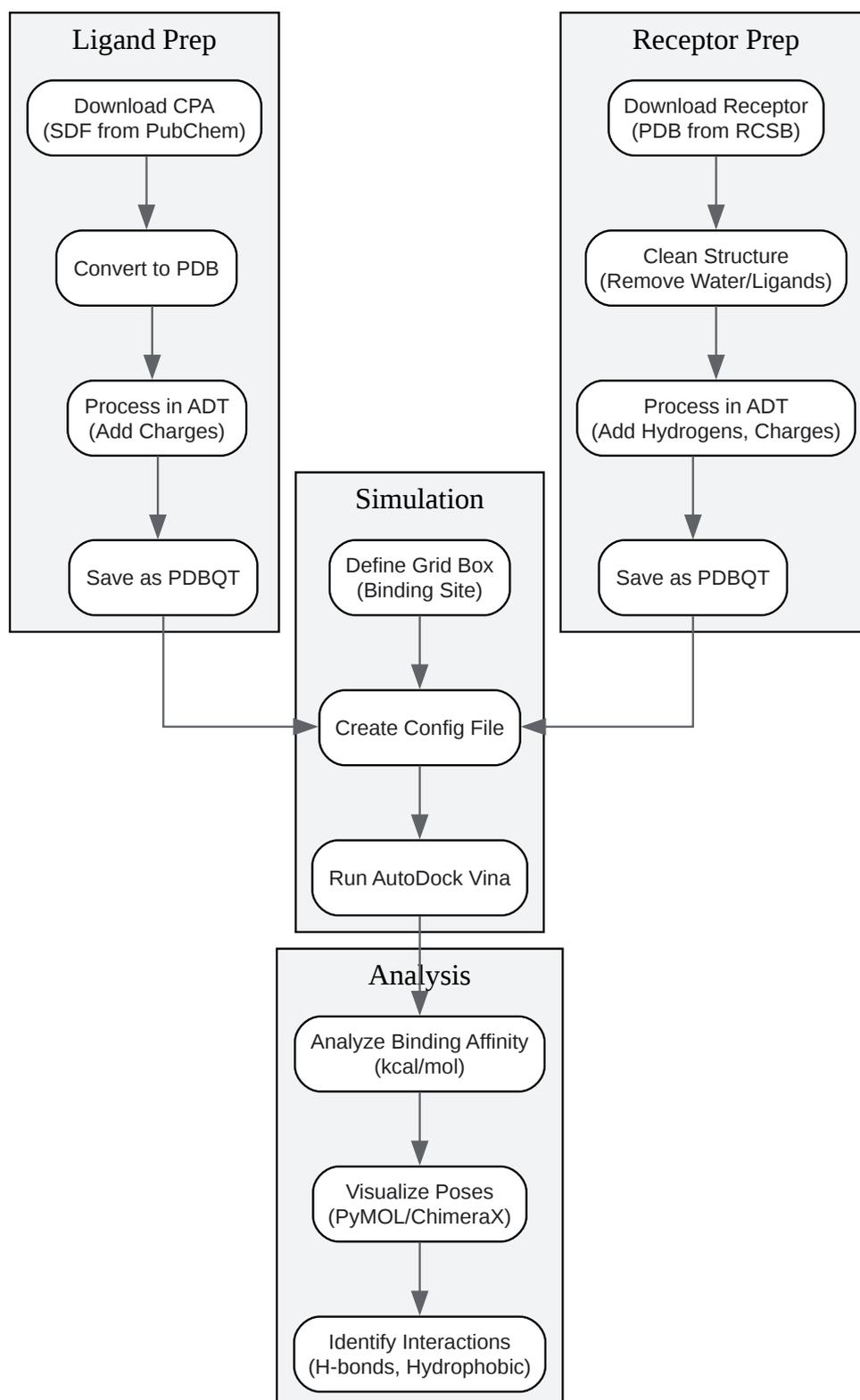
3. Grid Box Definition:

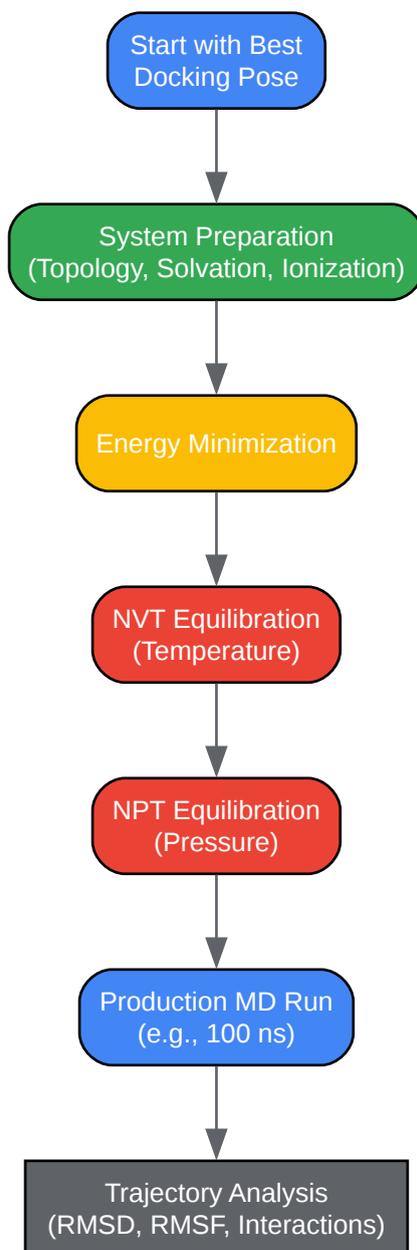
- Objective: To define the specific three-dimensional space on the receptor where Vina will search for binding poses.
- Rationale: Focusing the search on a known or predicted binding pocket dramatically increases computational efficiency and accuracy. If the binding site is unknown, a "blind docking" approach with a grid box encompassing the entire protein can be used.
- Step 1: In ADT, identify the coordinates of the active site. This can be based on the location of a co-crystallized ligand or predicted by pocket-finding algorithms.
- Step 2: Center the grid box on these coordinates and adjust the dimensions (in Ångströms) to ensure it fully encloses the binding site.

4. Running the Docking Simulation:

- Objective: To execute the docking algorithm using a configuration file.
- Step 1: Create a text file named conf.txt containing the following information: receptor = receptor.pdbqt ligand = CPA.pdbqt center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate] size_x = [your_x_dimension] size_y = [your_y_dimension] size_z = [your_z_dimension] out = docking_results.pdbqt
- Step 2: Run AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

Visualization: Molecular Docking Workflow





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Caption: Core stages of a molecular dynamics simulation.

Section 5: ADMET Profiling - Predicting Drug-Likeness and Safety

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its overall

biological effect and safety profile. [11][12] In-silico ADMET prediction provides an early warning system for potential liabilities.

Experimental Protocol: ADMET Prediction with Online Tools

Web-based platforms like SwissADME and pkCSM leverage large datasets and machine learning models to predict a wide range of pharmacokinetic properties from a simple molecular structure. [13][14] 1. Input:

- Copy the SMILES string for **Citronellyl Phenylacetate**:
CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1.

2. Execution:

- Paste the SMILES string into the input field of the SwissADME web server and run the prediction.

3. Analysis of Key Parameters:

- Physicochemical Properties: Verify molecular weight, logP, etc.
- Lipophilicity: Note the high consensus Log P value, confirming its fatty nature.
- Water Solubility: Check the predicted solubility class (e.g., poorly soluble), which is expected for a lipophilic molecule.
- Pharmacokinetics: Look for predictions on gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
- Drug-likeness: Evaluate compliance with filters like Lipinski's Rule of Five. A compound with more than one violation may have poor oral bioavailability.
- Medicinal Chemistry: Identify any potential problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).

Data Presentation: Predicted ADMET Profile for CPA

ADMET Parameter	Predicted Value / Assessment	Implication
Gastrointestinal (GI) Absorption	High	Likely to be absorbed if ingested.
Blood-Brain Barrier (BBB) Permeant	Yes	Potential to cross into the central nervous system.
CYP Inhibitor (e.g., CYP2D6)	Yes/No (Varies by isoform)	Potential for drug-drug interactions.
Lipinski's Rule of Five	1 Violation (LogP > 5)	Generally good "drug-like" properties, but high lipophilicity is noted.
Bioavailability Score	0.55	Represents a reasonable probability of having drug-like pharmacokinetics.
PAINS Alerts	0 alerts	No known promiscuous-binding fragments detected.

(Note: These values are illustrative based on typical predictions for this class of molecule from tools like SwissADME.)

Conclusion: Synthesizing a Predictive Molecular Portrait

This guide has outlined a rigorous, multi-faceted in-silico strategy to investigate the molecular interactions of **Citronellyl Phenylacetate**. By systematically applying molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can construct a detailed, predictive model of a small molecule's potential bioactivity.

- Docking provides the initial hypothesis of binding mode and affinity.
- MD simulations validate this hypothesis, assessing the stability and dynamic nature of the interaction over time.

- ADMET prediction contextualizes these findings within a broader pharmacokinetic and safety framework.

This integrated computational approach does not replace experimental validation but rather enhances it, enabling scientists to prioritize resources, design more targeted experiments, and ultimately accelerate the journey from molecular structure to biological understanding.

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